molecular formula C6H13N3O2 B1339024 Boc-guanidine CAS No. 219511-71-4

Boc-guanidine

Cat. No. B1339024
M. Wt: 159.19 g/mol
InChI Key: UMOZLQVSOVNSCA-UHFFFAOYSA-N
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Description

Boc-guanidine, also known as N-(Aminoiminomethyl)-carbamic acid, 1,1-dimethylethyl ester, is a chemical compound used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles . It is a key reagent in the field of peptide synthesis, particularly in the BOC solid phase peptide synthesis (SPPS) method, where it is used to introduce protected guanidines into peptides . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.

Synthesis Analysis

The synthesis of Boc-guanidine involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate in the presence of aqueous sodium hydroxide. This reaction is typically carried out at low temperatures and requires careful addition of reagents over several hours, followed by stirring at room temperature to ensure complete reaction . The product is then extracted, dried, and purified, yielding Boc-guanidine with high purity and in excellent yields.

Molecular Structure Analysis

The molecular structure of Boc-guanidine is characterized by its molecular weight of 159.19 g/mol and its chemical formula C6H13N3O2. The InChI and InChIKey provide a unique identifier for the compound, which is useful for database searches and chemical inventory management .

Chemical Reactions Analysis

Boc-guanidine is used in various chemical reactions, particularly in the protection of amine groups during peptide synthesis. It reacts with primary amines to afford sulfonamide-protected products, which are required for peptide synthesis . Additionally, it can be used in conjunction with other protecting groups such as trifluoroacetyl, which is orthogonal to Boc and can be cleaved under mild basic conditions . Boc-guanidine also serves as an organocatalyst for the N-Boc protection of amino groups, allowing for selective protection in the presence of other functional groups .

Physical and Chemical Properties Analysis

Boc-guanidine has a melting point of 196-197°C and is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane. It is not soluble in diethyl ether and hexane. The Boc group is stable under basic conditions and inert to many nucleophilic reagents. However, it is sensitive to acidic conditions, which can lead to decomposition and the release of CO2 and isobutylene as by-products . Stability tests have shown that Boc-guanidine can decompose to a significant extent when exposed to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) .

Scientific Research Applications

Antibacterial Applications

Boc-guanidine has been used to create antibacterial cotton fabrics. A novel Boc-protected guanidine containing an isocyanate group (IGUA-Boc) was developed and covalently bonded onto cotton fabric. This process resulted in cotton fabrics with excellent antibacterial properties against Escherichia coli and Staphylococcus aureus, retaining their mechanical properties and showing negligible cytotoxicity even after multiple laundering cycles. Such fabrics have potential applications in surgical equipment, hospitals, hotels, and daily necessities (Cao et al., 2020).

Synthesis and Building Blocks

The facile synthesis of guanidine functionalized building blocks has been a significant application. Various bis(Boc)-aminoguanidines have been synthesized as shelf-stable sulfonate salts. These developments have facilitated the preparation of guanidines tethered to a range of functional groups, including alkyne, alkene, alcohol, and azide, without requiring a purification step (Hickey et al., 2015).

Protective Group in Synthesis

Boc-guanidine has been utilized as a protective group in various synthetic applications. It's used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles. Its solubility in various solvents and stability under basic conditions make it a valuable compound in synthetic chemistry (Merschky & Schmuck, 2009).

Peptide Synthesis

In peptide synthesis, Boc-guanidine has been employed as an orthogonal protecting group. Its easy removal under mild basic conditions makes it complementary to other protecting groups like Cbz and Ddpe. This property is advantageous in both solution and solid-phase peptide synthesis (Bartoli et al., 2003).

Energy Metabolism Studies

Studies have explored the effects of Boc-guanidine molecules on energy metabolism. For example, (Boc)2‐creatine, a guanidine molecule, was found to inhibit the activity of creatine kinase and hexokinase, enzymes involved in energy regulation. This inhibition affected ATP/AMP ratio and cellular proliferation in various cell lines, indicating potential applications in cancer treatment research (Garbati et al., 2017).

Safety And Hazards

Boc-guanidine is harmful if swallowed and can cause skin and eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.

properties

IUPAC Name

tert-butyl N-(diaminomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZLQVSOVNSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464004
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-guanidine

CAS RN

219511-71-4
Record name Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)guanidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
SM Hickey, TD Ashton, FM Pfeffer - Asian Journal of Organic …, 2015 - Wiley Online Library
Three useful developments in the preparation of guanidines are presented herein. A collection of bis(Boc)aminoalkylguanidines (n=2, 3, 4 and 6; Boc=tert‐butoxycarbonyl), known to be …
Number of citations: 9 onlinelibrary.wiley.com
P Prabhakaran, GJ Sanjayan - Tetrahedron letters, 2007 - Elsevier
… In this Letter, we describe the unexpected reaction pattern of N,N′N″-tri-Boc-guanidine (TBG) … As reported in the case of di-Boc guanidine 5, we envisaged that the reaction of 1 with …
Number of citations: 10 www.sciencedirect.com
K Feichtinger, HL Sings, TJ Baker… - The Journal of …, 1998 - ACS Publications
… -Boc-guanidine, N,N‘-bis(tert-butoxycarbonyl)guanidine (23), and N,N‘,N‘‘-tri-Boc-guanidine … The combined extracts were washed with 10% citric acid (N-Boc-guanidine remains in the …
Number of citations: 248 pubs.acs.org
B Kelly, DH O'Donovan, J O'Brien… - The Journal of …, 2011 - ACS Publications
… The effect of the Boc-guanidine subunit upon chemical shift generally resembles that of the … 2-aminopyridine changes little between the Boc-guanidine and the guanidinium subunits (+…
Number of citations: 28 pubs.acs.org
BL Nilsson, LE Overman - The Journal of organic chemistry, 2006 - ACS Publications
… Neither Boc-guanidine 27 nor p-tosylguanidine 28 were reactive in Biginelli condensations using numerous reaction conditions (acidic, basic, Lewis acidic). The reduced basicity of …
Number of citations: 112 pubs.acs.org
T Suhs - 2007 - epub.uni-regensburg.de
… workers have reported on the synthesis of protected alkylated guanidines via condensation of a primary or secondary alcohol with the guanidinylation reagents N,N,N-tri-Boc-guanidine …
Number of citations: 1 epub.uni-regensburg.de
CW Zapf, CJ Creighton, M Tomioka, M Goodman - Organic Letters, 2001 - ACS Publications
… Guanidine hydrochloride 5 was allowed to react with Boc-anhydride to form Boc-guanidine 6 in 88% yield. Subsequently, Boc-guanidine 6 was immobilized on p-nitrophenyl carbonate …
Number of citations: 56 pubs.acs.org
SG Zarate, AG Santana, A Bastida… - Current Organic …, 2014 - ingentaconnect.com
The guanidine functional group is an important structural motif in synthesis with a wide range of interesting properties. Guanidines are frequently found in bioactive compounds; both …
Number of citations: 18 www.ingentaconnect.com
KC Ho, CM Sun - Bioorganic & medicinal chemistry letters, 1999 - Elsevier
Combinatorial synthesis of N,N′-di(Boc)-Protected guanidines containing piperazine and pyrrolidine scaffolds has been developed. We initiate a preliminary study on the reactivity of …
Number of citations: 23 www.sciencedirect.com
D Castagnolo - New Strategies in Chemical Synthesis and …, 2012 - Wiley Online Library
… In fact, the N–H protons of a di-Boc-guanidine are expected to be much more acidic than … Hence, a weaker base, such as an amine, is enough to deprotonate the di-Boc-guanidine, …
Number of citations: 3 onlinelibrary.wiley.com

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